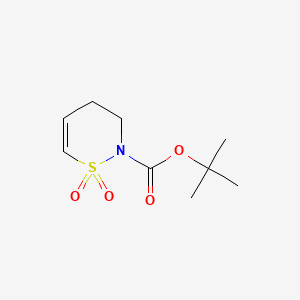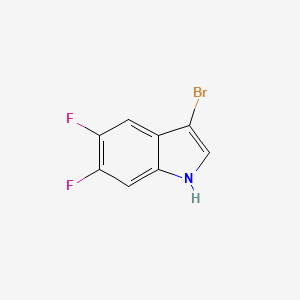
3-bromo-5,6-difluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5,6-difluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure includes a bromine atom at the third position and fluorine atoms at the fifth and sixth positions on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-difluoro-1H-indole can be achieved through several methods. One common approach involves the bromination and fluorination of an indole precursor. For instance, starting with 5,6-difluoroindole, bromination at the third position can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-bromo-5,6-difluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo-indoles or reduction to yield dihydro-indoles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-5,6-difluoro-1H-indole, while oxidation may produce this compound-2-one .
科学的研究の応用
3-bromo-5,6-difluoro-1H-indole has diverse applications in scientific research:
作用機序
The mechanism of action of 3-bromo-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The bromine and fluorine substitutions enhance its binding affinity to certain enzymes and receptors. For instance, the compound may inhibit the activity of specific kinases or modulate the function of G-protein coupled receptors (GPCRs) . These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 3-bromo-5,6-difluoro-1H-indole exhibits unique properties due to its specific substitution pattern. The presence of bromine at the third position and fluorine at the fifth and sixth positions imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H4BrF2N |
|---|---|
分子量 |
232.02 g/mol |
IUPAC名 |
3-bromo-5,6-difluoro-1H-indole |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H |
InChIキー |
JRZBTFOZHRGTKV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)F)NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



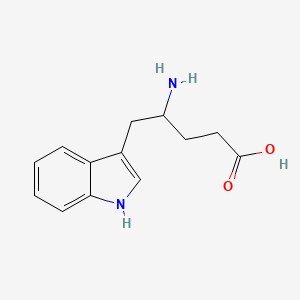
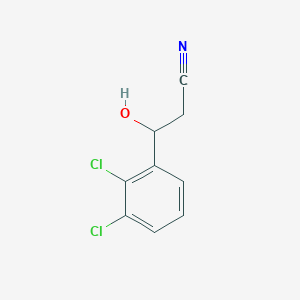
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
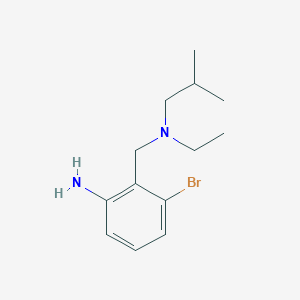
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
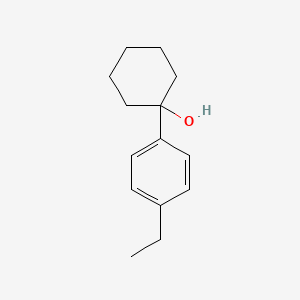

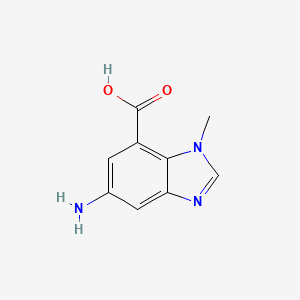
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
